Protoporphyrin Disodium: A Technical Guide to Synthesis and Purification
Protoporphyrin Disodium: A Technical Guide to Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoporphyrin IX is a crucial intermediate in the biosynthesis of heme, a vital component of hemoglobin, myoglobin, and cytochromes.[1][2] Its disodium salt form, protoporphyrin disodium, offers enhanced solubility, making it a valuable compound in various research and therapeutic applications, notably as a photosensitizer in photodynamic therapy (PDT) for cancer treatment.[3][4] This technical guide provides an in-depth overview of the synthesis and purification methods for protoporphyrin disodium, tailored for professionals in research and drug development. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of key biological pathways and experimental workflows.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of protoporphyrin disodium is fundamental for its application.
| Property | Value | Reference(s) |
| CAS Number | 50865-01-5 | [5] |
| Molecular Formula | C₃₄H₃₂N₄Na₂O₄ | [6] |
| Molecular Weight | 606.62 g/mol | [7] |
| Appearance | Dark red or very dark purple powder/solid | [5][8] |
| Solubility | Soluble in methanol and DMSO; practically insoluble in water. | [5] |
| Purity (typical) | ≥90% (HPLC) | [9] |
| Storage | Store at 2-8°C, protected from light. | [7] |
Synthesis of Protoporphyrin Disodium
Protoporphyrin disodium can be synthesized through various methods, including extraction from natural sources and total chemical synthesis.
Synthesis from Animal Blood
A common method involves the extraction and chemical conversion of heme from animal blood. This multi-step process is outlined below.[10]
Experimental Protocol:
-
Preparation of Protoheme:
-
Treat a heme iron concentrate with oxalic acid, caustic alkali, ammonia, or pyridine to convert heme to hematin.
-
Extract the resulting hematin with an organic solvent.
-
Add a 1M HCl aqueous solution to the mixture until precipitation of protoheme occurs.
-
Wash the precipitate three times with water and dry. From an initial 5g of protoheme, approximately 1.7g of protoheme can be obtained.[10]
-
-
Preparation of Crude Protoporphyrin:
-
To 5g of protoheme in 250 ml of 85% formic acid, add 1.5g of zinc powder in six portions with a 5-minute interval between each addition, under heating and stirring.
-
Continue heating and regurgitating for an additional 20 minutes.
-
After cooling and filtration, add a 20% ammonium acetate aqueous solution to the filtrate to induce crystallization.
-
Filter the crystals and wash them three times with 600 ml of 2% ammonium acetate aqueous solution and 90 ml of distilled water.
-
Dry the crystals to yield approximately 2g of crude protoporphyrin.[10]
-
-
Preparation of Protoporphyrin Methyl Ester:
-
Dissolve 5g of crude protoporphyrin in 200 ml of 1% hydrochloric methanol aqueous solution and heat under reflux for 20 minutes.
-
Add 1000 ml of 1% ammonium carbonate aqueous solution to the cooled reactant to induce crystallization.
-
The resulting brown crystalline material can be further purified by crystallization twice with chloroform and methanol to yield 2g of protoporphyrin methyl ester.[10]
-
-
Preparation of Pure Protoporphyrin:
-
Dissolve 5g of protoporphyrin methyl ester in 150 ml of 25% HCl aqueous solution and let it stand for 8 hours.
-
Neutralize the reactants with a 30% NaOH aqueous solution to induce crystallization.
-
Isolate the crystalline material, wash it three times with distilled water, and dry.
-
Recrystallize the dried material twice with pyridine to obtain 2.5g of pure brown protoporphyrin.[10]
-
-
Preparation of Protoporphyrin Disodium (PPN):
-
A mixture of 10g of pure protoporphyrin, 5g of NaOH, and 500 ml of anhydrous alcohol is heated and refluxed for 2 hours.
-
Upon cooling, crystalline materials form.
-
Isolate the crystals, wash them three times with anhydrous alcohol, and dry to obtain 9g of brown crystalline protoporphyrin disodium.[10]
-
Quantitative Data for Synthesis from Animal Blood:
| Step | Starting Material | Product | Yield |
| 1 | 5 g Protoheme | Crude Protoporphyrin | ~2 g |
| 2 | 5 g Crude Protoporphyrin | Protoporphyrin Methyl Ester | 2 g |
| 3 | 5 g Protoporphyrin Methyl Ester | Pure Protoporphyrin | 2.5 g |
| 4 | 10 g Pure Protoporphyrin | Protoporphyrin Disodium | 9 g |
Total Synthesis
A total synthesis approach offers an alternative to extraction from natural sources, potentially providing higher purity and avoiding contaminants of animal origin. A reported method involves the reaction of an unsymmetrical diiodo dipyrrylmethane with another dipyrrylmethane, leading directly to the porphyrin without the need for an oxidizing agent. This methodology is described as suitable for multi-100g scale synthesis without the need for chromatography.[11]
Purification Methods
Purification is a critical step to achieve the high purity required for research and therapeutic applications.
Crystallization
Crystallization is a common method for purifying protoporphyrin and its derivatives. Protoporphyrin IX itself can act as a crystallization helper for other molecules.[12] For the final protoporphyrin disodium product, crystallization is induced by cooling a reaction mixture in anhydrous alcohol.[10]
Experimental Protocol (Final Step):
-
After reacting pure protoporphyrin with NaOH in anhydrous alcohol, the mixture is cooled to induce the crystallization of protoporphyrin disodium.
-
The resulting crystals are then isolated and washed with anhydrous alcohol.[10]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the purification and quantification of protoporphyrin disodium.
Experimental Protocol for Quantification:
-
Sample Preparation: For whole blood samples, deproteinize with acetone and centrifuge.[13]
-
HPLC System: A C18 reversed-phase column is commonly used.[13]
-
Mobile Phase: A gradient of methanol and ammonium acetate buffer or a mixture of acetone, methanol, water, and formic acid can be employed.[13][14]
-
Detection: Fluorescence detection is highly sensitive, with an excitation wavelength of approximately 406 nm and an emission wavelength of around 635 nm.[13][15]
Quantitative Data for a Representative HPLC Method: [15]
| Parameter | Value |
| Column | InertSustain C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 60% acetonitrile + 40% water + 0.1% formic acid |
| Mobile Phase B | 100% acetone + 0.1% formic acid |
| Flow Rate | 1 mL/min |
| Injection Volume | 100 µL |
| Detection | Fluorescence (Ex: 406 nm, Em: 635 nm) |
| Retention Time | 4.7 to 5.2 min |
Fast Protein Liquid Chromatography (FPLC)
FPLC can also be adapted for the purification of protoporphyrin IX. An HPLC method can be transferred to an FPLC system for automated purification.[16]
Biological Pathways and Mechanisms
Heme Biosynthesis Pathway
Protoporphyrin IX is the final intermediate in the heme biosynthesis pathway. The synthesis begins in the mitochondria, moves to the cytoplasm, and the final steps occur back in the mitochondria.[17][18]
References
- 1. Protoporphyrin IX - Wikipedia [en.wikipedia.org]
- 2. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Protoporphyrin lX Disodium? [synapse.patsnap.com]
- 5. toku-e.com [toku-e.com]
- 6. Protoporphyrin IX (disodium) | C34H32N4Na2O4 | CID 50741839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. プロトポルフィリンIX 二ナトリウム塩 ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. Protoporphyrin IX disodium salt, OR®, 98.6% | eBay [ebay.com]
- 9. scientificlabs.com [scientificlabs.com]
- 10. Extraction of protoporphyrin disodium and its inhibitory effects on HBV-DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | A new technique of quantifying protoporphyrin IX in microbial cells in seawater [frontiersin.org]
- 16. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 17. Heme Synthesis [library.med.utah.edu]
- 18. Heme biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
